7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
The molecule features a quinazoline-2,4-dione core substituted at the 3-position with a 2-fluorobenzyl group and at the 7-position with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl substituent. Such structural motifs are common in agrochemicals and pharmaceuticals, particularly in fungicides and enzyme inhibitors, due to their ability to disrupt microbial or cellular processes .
Properties
CAS No. |
1207016-93-0 |
|---|---|
Molecular Formula |
C23H14ClFN4O3 |
Molecular Weight |
448.84 |
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-8-5-13(6-9-16)20-27-21(32-28-20)14-7-10-17-19(11-14)26-23(31)29(22(17)30)12-15-3-1-2-4-18(15)25/h1-11H,12H2,(H,26,31) |
InChI Key |
NOFXDHIZGDMWSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. This class of compounds has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H19ClN6O2
- Molecular Weight : 410.86 g/mol
- CAS Number : [Not available in search results]
Synthesis and Structure
The synthesis of quinazoline derivatives typically involves multi-step organic reactions that include cyclization and functionalization processes. The presence of the oxadiazole moiety is significant as it contributes to the biological activity of the compound. The structural configuration allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. A study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacterial strains using the agar well diffusion method. The results suggested that compounds with oxadiazole substitutions showed moderate to high antibacterial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
Among these compounds, Compound 13 demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin .
Antioxidant Activity
Quinazoline derivatives have also been studied for their antioxidant properties. A recent evaluation using various assays (ABTS, TEAC, CUPRAC) highlighted that certain substituents on the quinazoline scaffold enhance antioxidant activity. Compounds possessing hydroxyl groups in specific positions exhibited improved metal-chelating properties and antioxidant efficacy .
The biological mechanisms through which these compounds exert their effects are multifaceted:
- Antimicrobial Mechanism : The quinazoline structure interferes with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival .
- Antioxidant Mechanism : The presence of hydroxyl groups facilitates radical scavenging activities, thereby protecting cells from oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinazoline derivatives demonstrated that modifications at the 1- and 3-positions significantly influenced antibacterial activity. Compounds with electron-donating groups showed enhanced efficacy against both bacterial and fungal strains .
- Antioxidant Properties : Another investigation into the structure–activity relationship revealed that compounds with dual hydroxyl substitutions exhibited superior antioxidant capabilities compared to their mono-substituted counterparts .
Scientific Research Applications
Chemical Properties and Structure
This compound features a quinazoline core fused with oxadiazole and is characterized by the following structural components:
- Quinazoline moiety : Known for its diverse biological activities.
- Oxadiazole ring : Contributes to the compound's pharmacological properties.
- Chlorophenyl and fluorobenzyl substitutions : Enhance biological activity and selectivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In one study, derivatives of quinazoline-2,4(1H,3H)-dione were synthesized and evaluated for their antimicrobial activity using the Agar well diffusion method. The results demonstrated that:
- Compounds exhibited moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- The most active derivatives showed inhibition zone values ranging from 10 mm to 13 mm against these pathogens .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has been explored in various research contexts. The compound has been implicated in reducing inflammation through modulation of specific biochemical pathways.
Research Findings
A study investigating the anti-inflammatory effects of quinazoline derivatives indicated that certain compounds significantly reduced inflammation markers in vitro. The presence of oxadiazole rings was suggested to enhance this effect by influencing cytokine production .
Example from Literature
Quinazoline derivatives have been reported to induce apoptosis in various cancer cell lines by targeting specific kinases involved in tumor growth regulation . Future studies may explore the direct effects of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione on cancer cells.
Other Potential Applications
Beyond antimicrobial and anti-inflammatory uses, this compound may have implications in treating other conditions:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal and agricultural chemistry. Below is a comparative analysis of the target compound with structurally related derivatives (Table 1):
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations:
Substituent Diversity: Unlike quinconazole and fluquinconazole, which feature a triazole ring at position 2 of the quinazolinone core, the target compound substitutes position 7 with a 1,2,4-oxadiazole group. This oxadiazole moiety, coupled with the 4-chlorophenyl group, may confer distinct electronic or steric properties affecting target binding .
Halogenation Patterns : The 2-fluorobenzyl group in the target compound differs from the 2,4-dichlorophenyl groups in quinconazole analogs. Fluorine’s electronegativity and small atomic radius often enhance metabolic stability and bioavailability compared to bulkier halogens.
Functional Implications: Quinconazole derivatives are established fungicides targeting cytochrome P450 enzymes in fungi. The oxadiazole group in the target compound may interact with alternative enzyme pockets or non-fungal targets, though empirical data are lacking.
Research Findings and Limitations
- Synthetic Accessibility : The 1,2,4-oxadiazole ring in the target compound is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives, a method compatible with high-yield production .
- Bioactivity Gaps: While fluquinconazole demonstrates efficacy against Aspergillus and Botrytis spp., the target compound’s activity remains uncharacterized in public literature.
- Toxicity and Safety: No toxicity data are available for the target compound. In contrast, fluquinconazole has established LD₅₀ values (e.g., >5000 mg/kg in rats), highlighting the need for analogous studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
